Cas no 1190622-22-0 (t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate)

t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- MFCD30730170
- TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE
- 1190622-22-0
- AT36682
- t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate
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- Inchi: 1S/C11H13Br2NO3/c1-11(2,3)17-10(16)14-6-4-7(12)9(15)8(13)5-6/h4-5,15H,1-3H3,(H,14,16)
- InChI Key: HUZHUQFXJAOHBF-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)NC(=O)OC(C)(C)C)Br)O
Computed Properties
- Exact Mass: 366.92417g/mol
- Monoisotopic Mass: 364.92622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 58.6Ų
t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB588903-100mg |
t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate; . |
1190622-22-0 | 100mg |
€209.40 | 2024-07-20 | ||
abcr | AB588903-1g |
t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate; . |
1190622-22-0 | 1g |
€837.90 | 2024-07-20 | ||
abcr | AB588903-250mg |
t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate; . |
1190622-22-0 | 250mg |
€367.30 | 2024-07-20 |
t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate Related Literature
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1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
Additional information on t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate
T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate: A Comprehensive Overview
T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate (CAS No. 1190622-22-0) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has garnered attention for its potential in various research and industrial contexts. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements related to T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate.
Chemical Structure and Properties
T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate is a substituted phenol derivative with a tert-butyl carbamate group attached to the phenolic ring. The presence of two bromine atoms at the 3 and 5 positions of the phenol ring imparts significant electronic and steric effects to the molecule. These structural features contribute to its stability and reactivity in various chemical reactions. The compound has a molecular formula of C11H13Br2N2O3 and a molecular weight of approximately 374.04 g/mol.
The solubility of T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and methanol is notable, making it suitable for use in solution-based reactions. Its melting point is around 160-162°C, which is an important parameter for handling and storage conditions.
Synthesis Methods
The synthesis of T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3,5-dibromo-4-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium hydride. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield.
An alternative approach involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) followed by the formation of the carbamate group through reaction with tert-butyl chloroformate. This method provides additional control over the reactivity of the hydroxyl group during subsequent synthetic steps.
Biological Activities and Applications
T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate has been investigated for its potential biological activities, particularly in the context of medicinal chemistry. Recent studies have shown that this compound exhibits promising anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate could be a valuable lead compound for the development of novel anti-inflammatory drugs.
In addition to its anti-inflammatory effects, T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate has also been explored for its potential as a neuroprotective agent. Research indicates that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating signaling pathways involved in cell survival. These neuroprotective properties make it an attractive candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Recent Advancements and Future Perspectives
The ongoing research on T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate continues to uncover new insights into its mechanisms of action and potential therapeutic applications. For instance, recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce side effects. Techniques such as prodrug design and nanoparticle formulation are being explored to improve the delivery and efficacy of T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate.
In parallel, efforts are being made to develop analogs of T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate with enhanced biological activities. Structure-activity relationship (SAR) studies have identified key structural modifications that can improve the potency and selectivity of these compounds. For example, substituting different functional groups on the phenolic ring or modifying the carbamate moiety can lead to compounds with improved pharmacological profiles.
Conclusion
In conclusion, T-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate (CAS No. 1190622-22-0) is a multifaceted compound with significant potential in medicinal chemistry and materials science. Its unique chemical structure confers stability and reactivity that make it suitable for various applications. Ongoing research continues to uncover new biological activities and therapeutic applications for this compound, highlighting its importance in both academic research and industrial development.
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